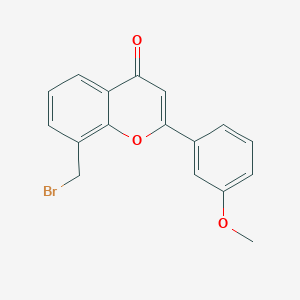
8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a precursor compound, followed by cyclization to form the chromone ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the chromone ring can lead to the formation of dihydrochromones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Substituted chromones with various functional groups.
Oxidation Reactions: Chromone derivatives with carbonyl functionalities.
Reduction Reactions: Dihydrochromones with reduced chromone rings.
科学研究应用
8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
作用机制
The mechanism of action of 8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group contributes to the compound’s binding affinity and selectivity towards certain biological targets. The chromone ring structure allows for interactions with various cellular receptors and enzymes, influencing signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
- 7-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one
- 8-(Chloromethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one
- 8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one
Uniqueness
8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one is unique due to the specific positioning of the bromomethyl and methoxyphenyl groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
属性
CAS 编号 |
87165-66-0 |
|---|---|
分子式 |
C17H13BrO3 |
分子量 |
345.2 g/mol |
IUPAC 名称 |
8-(bromomethyl)-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H13BrO3/c1-20-13-6-2-4-11(8-13)16-9-15(19)14-7-3-5-12(10-18)17(14)21-16/h2-9H,10H2,1H3 |
InChI 键 |
GHHDCVBBAZCTJG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC(=C3O2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



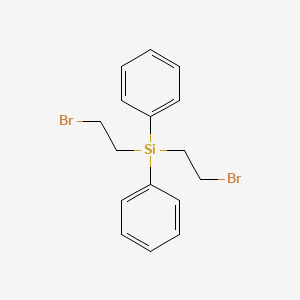
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
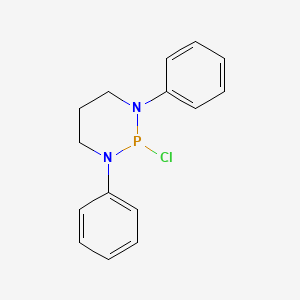
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)
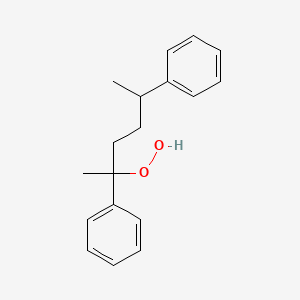
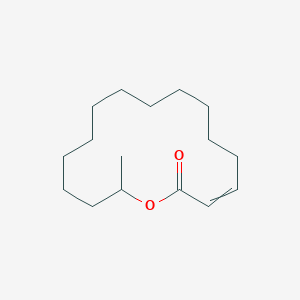
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)
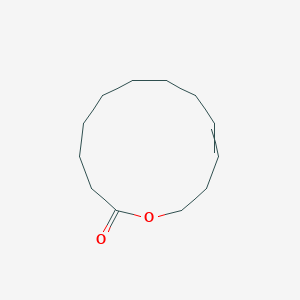
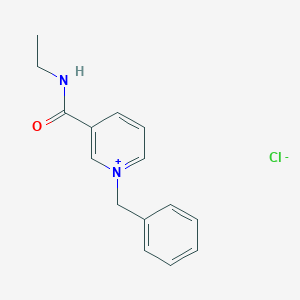
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
